molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1311857
CAS No.: 85928-06-9
M. Wt: 252.4 g/mol
InChI Key: JDZITGDSCMKQPR-UHFFFAOYSA-N
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Description

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound with the molecular formula C15H28N2O. It is characterized by its unique structure, which includes two nitrogen atoms and a ketone group within a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate amines with ketones under controlled conditions. One common method involves the condensation of dibutylamine with cyclohexanone in the presence of a catalyst to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl groups provide a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions and effects .

Properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZITGDSCMKQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441812
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85928-06-9
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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